molecular formula C8H7IO2 B2676838 4-Iodo-3-methoxybenzaldehyde CAS No. 121404-83-9

4-Iodo-3-methoxybenzaldehyde

Cat. No. B2676838
CAS RN: 121404-83-9
M. Wt: 262.046
InChI Key: PHSPBXTVMJOTQN-UHFFFAOYSA-N
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Description

“4-Iodo-3-methoxybenzaldehyde” is an organic compound with the molecular formula C8H7IO2 . It has a molecular weight of 262.05 . The IUPAC name for this compound is 4-iodo-3-methoxybenzaldehyde .


Synthesis Analysis

The synthesis of 4-Iodo-3-methoxybenzaldehyde involves the addition of 1 g of 3-iodo-4-methoxybenzaldehyde to 100 mL of anhydrous dichloromethane and stirring at 0° C. Then, 0.405 mL of boron tribromide is added dropwise to the solution and is allowed to warm to room temperature over a period of 24 hours .


Molecular Structure Analysis

The molecular structure of 4-Iodo-3-methoxybenzaldehyde consists of an iodine atom and a methoxy group attached to a benzene ring, which also carries an aldehyde group . The InChI code for this compound is 1S/C8H7IO2/c1-11-8-4-6 (5-10)2-3-7 (8)9/h2-5H,1H3 .


Physical And Chemical Properties Analysis

4-Iodo-3-methoxybenzaldehyde is a solid substance . It has a density of 1.8±0.1 g/cm^3 . The boiling point is 325.0±32.0 °C at 760 mmHg . The compound has a molar refractivity of 52.6±0.3 cm^3 . It has 2 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

Spectroscopic and Quantum Chemical Investigations

One of the derivatives of vanillin, closely related to 4-Iodo-3-methoxybenzaldehyde, has been studied for its spectroscopic and quantum chemical properties. The research utilized Density Functional Theory (DFT) to analyze the compound's optimized geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analysis, molecular electrostatic potential (MEP), thermodynamic parameters, and atomic charges. This study provides insights into the physical and chemical characteristics of such compounds, which is valuable in various scientific applications (Abbas, Gökce, & Bahçelī, 2016).

Synthesis and Application in Vanillin Derivatives

Research on vanillin, a compound related to 4-Iodo-3-methoxybenzaldehyde, highlights its significant role in the perfume, pharmaceutical, and food flavoring industries. This study extensively describes the synthesis methods of vanillin and proposes practical synthesis methods, indicating the chemical's importance in various industrial applications (Tan Ju & Liao Xin, 2003).

Electrosynthesis and Paired Electrolysis

A study reported the paired electrolysis of 4-methoxybenzyl alcohol (related to 4-Iodo-3-methoxybenzaldehyde) to 4-methoxybenzaldehyde, demonstrating the application of electrosynthesis in producing valuable chemicals with no waste product. This research showcases the potential of using such compounds in sustainable and efficient chemical synthesis processes (Sherbo et al., 2018).

Synthesis and Labeling for Molecular Imaging

The synthesis of isotopically labeled derivatives of compounds like 4-Iodo-3-methoxybenzaldehyde is crucial for molecular imaging. An efficient synthesis method for such a compound has been developed, which is vital in the synthesis of biologically relevant molecules (Collins, Paley, Tozer, & Jones, 2016).

High-Performance Liquid Chromatography (HPLC) and UV Spectrophotometry Studies

A study on the green synthesis of Schiff bases from 4-hydroxy-3-methoxybenzaldehyde, a compound related to 4-Iodo-3-methoxybenzaldehyde, demonstrates the application of HPLC and UV spectrophotometry in the qualitative study of synthesized derivatives. This indicates the compound's potential in advanced analytical and synthetic chemistry (Chigurupati et al., 2017).

Molecular Docking Investigations

A study on 4-methoxybenzaldehyde, closely related to 4-Iodo-3-methoxybenzaldehyde, focused on molecular docking behaviors, indicating its potential inhibitory activity on enzymes like Tyrosinase. This research opens up possibilities for using such compounds in biochemical and pharmaceutical applications (Ghalla, Issaoui, Bardak, & Atac, 2018).

Safety and Hazards

4-Iodo-3-methoxybenzaldehyde is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

4-iodo-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSPBXTVMJOTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methoxybenzaldehyde

CAS RN

121404-83-9
Record name 4-Iodo-3-methoxybenzaldehyde
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